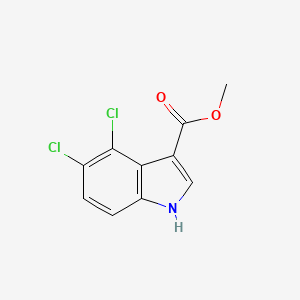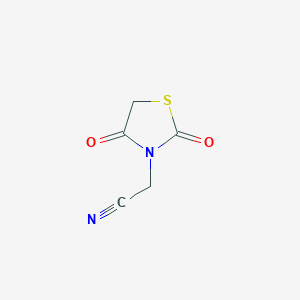![molecular formula C11H22N2O B11716006 (9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11716006.png)
(9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9S)-1-methyl-5-propyl-3,7-diazabicyclo[331]nonan-9-ol is a bicyclic compound that features a unique structure with a diazabicyclo nonane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol typically involves the following steps:
Formation of the Bicyclic Core: The initial step involves the formation of the bicyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a dihaloalkane under basic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group at the 9-position can be introduced through a hydroxylation reaction. This can be done using oxidizing agents such as osmium tetroxide or potassium permanganate.
Methylation and Propylation: The methyl and propyl groups can be introduced through alkylation reactions using methyl iodide and propyl bromide, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increased yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, (9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including as a catalyst or stabilizer.
Mécanisme D'action
The mechanism of action of (9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(9S)-1-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol: Lacks the propyl group, which may affect its binding affinity and biological activity.
(9S)-1-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol: Lacks the methyl group, which may influence its chemical reactivity and stability.
(9S)-1-methyl-5-ethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol: Contains an ethyl group instead of a propyl group, which may alter its physical and chemical properties.
Uniqueness
The presence of both methyl and propyl groups in (9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol contributes to its unique chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from similar compounds.
Propriétés
Formule moléculaire |
C11H22N2O |
|---|---|
Poids moléculaire |
198.31 g/mol |
Nom IUPAC |
(9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C11H22N2O/c1-3-4-11-7-12-5-10(2,9(11)14)6-13-8-11/h9,12-14H,3-8H2,1-2H3/t9-,10?,11?/m0/s1 |
Clé InChI |
MMZAFWCXLNNEHM-WHXUTIOJSA-N |
SMILES isomérique |
CCCC12CNCC([C@@H]1O)(CNC2)C |
SMILES canonique |
CCCC12CNCC(C1O)(CNC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-N-[1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715939.png)

![1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B11715950.png)

![(1R,2S,6R,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B11715972.png)
![N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine](/img/structure/B11715988.png)


![Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate](/img/structure/B11716002.png)


![3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole hydrochloride](/img/structure/B11716025.png)
![{4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-7-yl}methanol](/img/structure/B11716031.png)
